Cas no 1896533-04-2 (methyl 4-amino-4-(oxan-4-yl)butanoate)

methyl 4-amino-4-(oxan-4-yl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-amino-4-(oxan-4-yl)butanoate
- EN300-1790364
- 1896533-04-2
-
- インチ: 1S/C10H19NO3/c1-13-10(12)3-2-9(11)8-4-6-14-7-5-8/h8-9H,2-7,11H2,1H3
- InChIKey: PQLYAIRPXLQDBW-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C(CCC(=O)OC)N
計算された属性
- 精确分子量: 201.13649347g/mol
- 同位素质量: 201.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 61.6Ų
methyl 4-amino-4-(oxan-4-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790364-0.5g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1790364-0.25g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1790364-5g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1790364-10g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1790364-2.5g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1790364-1.0g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 1g |
$1100.0 | 2023-05-23 | ||
Enamine | EN300-1790364-0.05g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1790364-5.0g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 5g |
$3189.0 | 2023-05-23 | ||
Enamine | EN300-1790364-0.1g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1790364-10.0g |
methyl 4-amino-4-(oxan-4-yl)butanoate |
1896533-04-2 | 10g |
$4729.0 | 2023-05-23 |
methyl 4-amino-4-(oxan-4-yl)butanoate 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
methyl 4-amino-4-(oxan-4-yl)butanoateに関する追加情報
Methyl 4-Amino-4-(Oxan-4-yl)Butanoate: A Comprehensive Overview
Methyl 4-amino-4-(oxan-4-yl)butanoate (CAS No. 1896533-04-2) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential applications in various areas, including drug development and therapeutic interventions. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements related to methyl 4-amino-4-(oxan-4-yl)butanoate.
The molecular formula of methyl 4-amino-4-(oxan-4-yl)butanoate is C11H21NO3, and its molecular weight is approximately 215.28 g/mol. The compound features a butanoate ester moiety attached to a tetrahydro-2H-pyran ring, which imparts unique structural and functional properties. The presence of the amino group and the tetrahydro-2H-pyran ring contributes to its potential biological activities and reactivity in various chemical reactions.
In terms of physical properties, methyl 4-amino-4-(oxan-4-yl)butanoate is a white crystalline solid at room temperature. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for use in various laboratory settings. The compound's solubility in these solvents facilitates its application in chemical synthesis and biological assays.
The chemical stability of methyl 4-amino-4-(oxan-4-yl)butanoate is an important consideration for its practical use. Under standard laboratory conditions, the compound remains stable for extended periods. However, exposure to high temperatures or strong acids and bases can lead to degradation. Therefore, it is recommended to store the compound in a cool, dry place and handle it with care to maintain its integrity.
In recent years, significant research has been conducted to explore the biological activities of methyl 4-amino-4-(oxan-4-yl)butanoate. One of the key areas of interest is its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit pro-inflammatory signaling pathways.
Beyond its anti-inflammatory properties, methyl 4-amino-4-(oxan-4-yl)butanoate has also been investigated for its neuroprotective effects. Research has demonstrated that the compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that methyl 4-amino-4-(oxan-4-yl)butanoate may have potential applications in the development of neuroprotective drugs.
The pharmacokinetic properties of methyl 4-amino-4-(oxan-4-yl)butanoate have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and exert its therapeutic effects.
Clinical trials are currently underway to further investigate the safety and efficacy of methyl 4-amino-4-(oxan-4-yl)butanoate in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In addition to its therapeutic potential, methyl 4-amino-4-(oxan-4-yl)butanoate has also been explored for its use in chemical synthesis and materials science. The unique structure of the compound makes it a valuable building block for the synthesis of more complex molecules with diverse applications. For example, it has been used as a precursor in the synthesis of polymers with specific functional groups, which can be tailored for various industrial and biomedical applications.
The environmental impact of methyl 4-amino-4-(oxan-4-yl)butanoate is another important consideration. Studies have shown that the compound is biodegradable under aerobic conditions and does not accumulate in environmental systems. This characteristic makes it an environmentally friendly option compared to other synthetic compounds that may pose long-term ecological risks.
In conclusion, methyl 4-amino-4-(oxan-4-yl)butanoate (CAS No. 1896533-04-2) is a versatile compound with significant potential in various fields of research and application. Its unique chemical structure confers distinct properties that make it suitable for drug development, therapeutic interventions, chemical synthesis, and materials science. Ongoing research continues to uncover new insights into its biological activities and practical applications, positioning it as a promising candidate for future innovations in chemistry and biology.
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